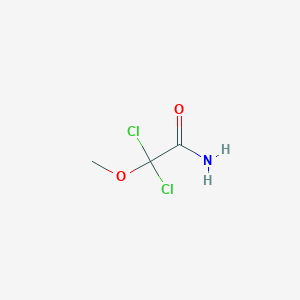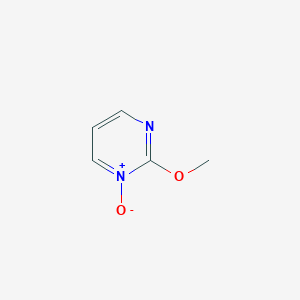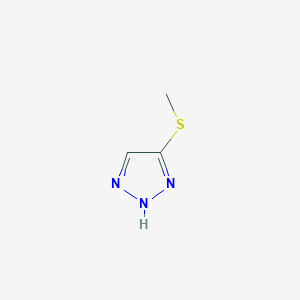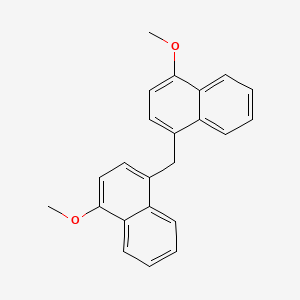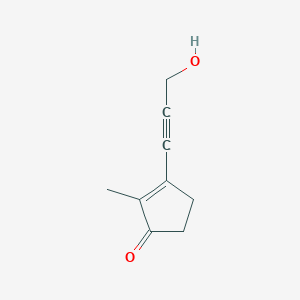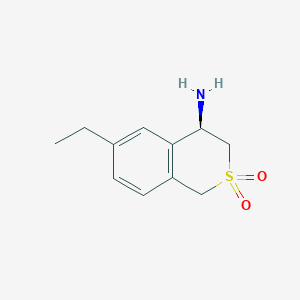
(4R)-6-Ethyl-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” is a complex organic compound belonging to the benzothiopyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiopyran ring through cyclization of appropriate precursors.
Amine Introduction: Introduction of the amine group at the 4-position using amination reactions.
Ethyl Group Addition: Incorporation of the ethyl group at the 6-position through alkylation reactions.
Oxidation: Introduction of the dioxide functionality through controlled oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxide functionality to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for drug discovery.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participating in biochemical pathways that influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar benzothiopyran structures but different functional groups.
Thiopyran Compounds: Compounds with sulfur-containing pyran rings.
Amines: Compounds with similar amine functionalities.
Uniqueness
“1H-2-Benzothiopyran-4-amine,6-ethyl-3,4-dihydro-,2,2-dioxide,(4R)-(9CI)” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(4R)-6-ethyl-2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine |
InChI |
InChI=1S/C11H15NO2S/c1-2-8-3-4-9-6-15(13,14)7-11(12)10(9)5-8/h3-5,11H,2,6-7,12H2,1H3/t11-/m0/s1 |
InChI Key |
CSRROTGMWCHJJY-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC2=C(CS(=O)(=O)C[C@@H]2N)C=C1 |
Canonical SMILES |
CCC1=CC2=C(CS(=O)(=O)CC2N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
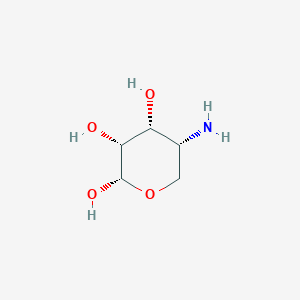

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
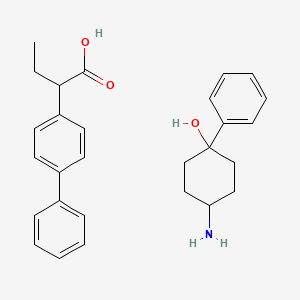
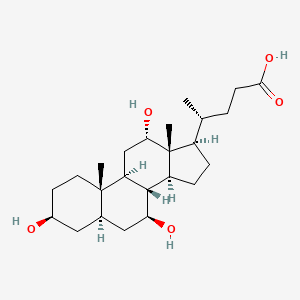
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
